molecular formula C5H13Br2N5 B5975654 3-[2-(methylamino)ethyl]-1H-1,2,4-triazol-5-amine dihydrobromide

3-[2-(methylamino)ethyl]-1H-1,2,4-triazol-5-amine dihydrobromide

Cat. No. B5975654
M. Wt: 303.00 g/mol
InChI Key: YLFBNTXDOZRDEI-UHFFFAOYSA-N
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Description

3-[2-(methylamino)ethyl]-1H-1,2,4-triazol-5-amine dihydrobromide, commonly known as MET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MET is not fully understood, but it is believed to involve the modulation of protein function through covalent modification. MET has been shown to react with cysteine residues in proteins, leading to the formation of adducts that alter protein function. Additionally, MET has been reported to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, leading to an increase in their levels.
Biochemical and Physiological Effects:
MET has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MET can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that MET can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, MET has been reported to have neuroprotective effects and to enhance the release of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of MET is its high purity and stability, which makes it an ideal tool for studying protein function. Additionally, MET has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of MET is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on MET. One area of interest is the development of MET-based drugs for the treatment of various diseases. Another area of interest is the exploration of the role of MET in the regulation of neurotransmitter release and its potential use as a therapeutic target for neurological disorders. Additionally, future research could focus on the development of new synthesis methods for MET that improve its solubility and yield.

Synthesis Methods

The synthesis of MET involves the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with formaldehyde and methylamine. The resulting product is then treated with hydrobromic acid to obtain 3-[2-(methylamino)ethyl]-1H-1,2,4-triazol-5-amine dihydrobromide. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

MET has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, MET has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, MET has been used as a tool to study the structure and function of proteins. In neuroscience, MET has been explored for its potential role in the regulation of neurotransmitter release.

properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-4-ium-5-yl)ethyl-methylazanium;dibromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5.2BrH/c1-7-3-2-4-8-5(6)10-9-4;;/h7H,2-3H2,1H3,(H3,6,8,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFBNTXDOZRDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CCC1=[NH+]C(=NN1)N.[Br-].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-amino-1H-1,2,4-triazol-4-ium-5-yl)ethyl-methylazanium;dibromide

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